molecular formula C7H5ClF2 B1301617 3,4-Difluorobenzyl chloride CAS No. 698-80-6

3,4-Difluorobenzyl chloride

Cat. No. B1301617
CAS RN: 698-80-6
M. Wt: 162.56 g/mol
InChI Key: VTGRVYJPIVZZGS-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. While the provided papers do not directly describe 3,4-difluorobenzyl chloride, they do mention related compounds and their synthesis, which can provide insight into the properties and reactivity of 3,4-difluorobenzyl chloride.

Synthesis Analysis

The synthesis of related compounds such as 3,4-difluorobenzonitrile has been described as involving a process that includes amidation, dehydration, and fluorination starting from 3,4-dichlorobenzoyl chloride . This suggests that similar synthetic strategies could be applied to the synthesis of 3,4-difluorobenzyl chloride, with the potential for industrial-scale production.

Molecular Structure Analysis

Although the papers do not directly discuss the molecular structure of 3,4-difluorobenzyl chloride, they do provide information on the molecular conformations of similar compounds. For instance, the central heterocyclic ring in the compound 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone adopts a flattened boat conformation . This information can be useful in predicting the molecular geometry and electronic structure of 3,4-difluorobenzyl chloride, which may also exhibit distinct conformational characteristics due to the presence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of benzyl chloride derivatives can be inferred from the reaction of benzyl chloride with propylene and trifluoropropene . The study indicates that under metallocomplex initiation conditions, different pathways are observed, such as addition and telomerization. This suggests that 3,4-difluorobenzyl chloride could also participate in similar reactions, potentially leading to a variety of organic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluorobenzyl chloride can be hypothesized based on the properties of structurally related compounds. For example, the crystal structure of tetraethylammonium chloride with a tetrafluorinated benzene derivative shows interesting halogen-bonding environments . This implies that 3,4-difluorobenzyl chloride may also engage in halogen bonding due to the presence of fluorine atoms, which could influence its physical properties such as melting point, solubility, and crystal structure.

Safety And Hazards

3,4-Difluorobenzyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice . It should be handled with appropriate protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

4-(chloromethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGRVYJPIVZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371729
Record name 3,4-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzyl chloride

CAS RN

698-80-6
Record name 3,4-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R BALTZLY, LW SHEEHAN… - The Journal of Organic …, 1961 - ACS Publications
No difficulty was anticipated in following this route except for possible lability of fluorine on aryl during the first and last steps which require strongly alkaline conditions. The necessary …
Number of citations: 9 pubs.acs.org
MB Saporovskaya, VE Boiko, VL Don… - Online journal “Fluorine … - en.notes.fluorine1.ru
Chloromethylation of a number of polyfluoroaromatic compounds is described, including 2, 3, 5, 6-tetrafluorobenzene to produce both mono-and bis-chloromethylation products …
Number of citations: 2 en.notes.fluorine1.ru
RV Kalla, E Elzein, T Perry, X Li, V Palle… - Journal of medicinal …, 2006 - ACS Publications
Adenosine has been suggested to induce bronchial hyperresponsiveness in asthmatics, which is believed to be an A 2B adenosine receptor (AdoR) mediated pathway. We hypothesize …
Number of citations: 80 pubs.acs.org
MS Rezk, M Abdel-Halim, A Keeton… - Chemical and …, 2016 - jstage.jst.go.jp
Twelve derivatives of the general formula 3-substituted-6-chloroindoles were synthesized and tested for their growth inhibitory effects versus p53+/+ colorectal cancer HCT116 and its …
Number of citations: 3 www.jstage.jst.go.jp
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org
GK Chandrashekara, CV Kavitha, P Mallu, K Vinaya - chesci.com
A novel series of building blocks consisting of 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1, 3-diamine have been synthesized as potential antiproliferative agents. …
Number of citations: 0 chesci.com
S Brumfield, JJ Matasi, D Tulshian, M Czarniecki… - Bioorganic & medicinal …, 2011 - Elsevier
Novel P2X 7 antagonists were developed using a purine scaffold. These compounds were potent and selective at the P2X 7 receptor in human and rodent as well as efficacious in …
Number of citations: 20 www.sciencedirect.com

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